O-(2-methylpropyl) carbamothioate
Description
Contextualizing O-(2-methylpropyl) Carbamothioate within Contemporary Chemical Research
This compound, also known as O-isobutyl carbamothioate, is a sulfur-containing organic compound belonging to the broader class of carbamothioates. While specific research on this particular molecule is not extensive, its structural components place it within a class of compounds that are of significant interest in various fields of chemical research. The core structure features a carbamate-like moiety where one oxygen atom is replaced by a sulfur atom, leading to unique chemical properties and reactivity.
In contemporary chemical research, molecules are often studied for their potential applications based on their functional groups. The presence of the thiocarbamate group in this compound suggests potential for use in areas where related compounds have already shown utility, such as in organic synthesis and materials science. A recent study focused on the optimized one-pot synthesis of N-alkyl-O-isobutyl thiocarbamates, highlighting the interest in developing efficient production methods for this class of compounds. mdpi.com The synthesis involved the reaction of isobutanol, potassium hydroxide (B78521), and carbon disulfide to form potassium isobutyl xanthate, which was then converted to the corresponding thiocarbamate. mdpi.com This indicates an academic and potentially industrial interest in scaling up the production of such molecules.
Evolution of Research Interests in Carbamothioate Compounds
Research into carbamothioate compounds has evolved significantly over the years. Initially, much of the interest was driven by their biological activity, particularly in the agricultural sector. However, contemporary research has expanded to include their application in medicinal chemistry and as versatile intermediates in organic synthesis. The ability to modify the substituents on the nitrogen and sulfur/oxygen atoms allows for the fine-tuning of the molecule's properties, making them attractive for a wide range of applications.
The synthesis of thiocarbamates can be achieved through various methods, including the reaction of amines with thiophosgene (B130339) or by the addition of amines to carbonyl sulfide (B99878). More modern and efficient methods, such as the one-pot synthesis of O-isobutyl thiocarbamates, demonstrate the ongoing efforts to create these compounds in a more environmentally friendly and scalable manner. mdpi.com This evolution from classical, often hazardous, synthetic routes to more streamlined processes reflects a broader trend in chemical research towards green chemistry and sustainable production.
Academic Significance and Research Gaps Pertaining to this compound
The academic significance of this compound currently lies more in its position within the carbamothioate family than in a body of dedicated research. The recent optimization of its synthesis suggests it is a target molecule of interest, likely for screening in various applications or as a building block for more complex structures. mdpi.com
A significant research gap exists in the detailed characterization and application of this compound itself. While the synthesis has been a subject of study, there is a lack of published data on its specific biological activities, material properties, and its full potential as a synthetic intermediate. Further research could explore its efficacy in areas where other carbamothioates have shown promise. The development of a clear structure-activity relationship for this and related compounds would be a valuable contribution to the field.
Research Findings and Data
Detailed research findings on this compound are limited. However, a 2021 study on the synthesis of N-alkyl-O-isobutyl thiocarbamates provides valuable data on its production. mdpi.com The study optimized the synthesis by varying molar ratios of reactants, reaction time, and temperature to achieve high-purity products with significant yields. mdpi.com
The optimized synthesis is a one-pot reaction that proceeds through the formation of potassium isobutyl xanthate, followed by chlorination to yield isobutyl chlorothioformate, and finally aminolysis to obtain the desired thiocarbamate. mdpi.com This method is highlighted as being of great importance from a green technology perspective as it avoids the isolation of intermediates. mdpi.com
Below are interactive data tables summarizing the synthesis parameters and potential properties of this compound based on the available literature for closely related compounds.
Table 1: Optimized Synthesis Parameters for N-Ethyl-O-isobutyl Thiocarbamate mdpi.com
| Parameter | Optimized Value |
|---|---|
| Molar ratio (Isobutanol:KOH:CS2) | 1:1.1:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | 40-50°C |
| Purity of Product | >98% |
Table 2: General Chemical Properties of a Related Carbamothioate
| Property | Value for O-(2-methylpropyl) N-propylcarbamothioate |
|---|---|
| Molecular Formula | C8H17NOS |
| Molecular Weight | 175.3 g/mol |
| Appearance | Not specified |
Structure
2D Structure
Properties
IUPAC Name |
O-(2-methylpropyl) carbamothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSVAAQCROZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418635 | |
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82360-09-6 | |
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for O 2 Methylpropyl Carbamothioate
Diverse Synthetic Pathways to O-(2-methylpropyl) Carbamothioate
The construction of the this compound molecule can be achieved through several strategic routes, primarily categorized into sequential multi-step syntheses and more streamlined one-pot reaction approaches.
Traditional synthesis of this compound and its derivatives often involves a sequence of discrete steps with the isolation of intermediates. A common and illustrative multi-step pathway begins with the formation of a xanthate salt. mdpi.com
Xanthate Formation: The process is initiated by reacting isobutyl alcohol (2-methylpropan-1-ol) with carbon disulfide in the presence of a strong base, typically an alkali hydroxide (B78521) like potassium hydroxide (KOH), to produce potassium O-isobutyl xanthate. mdpi.com
Chlorination: The resulting xanthate intermediate is then subjected to chlorination. Bubbling chlorine gas through the reaction mixture converts the xanthate into O-isobutyl carbonochloridothioate (also known as isobutyl chlorothioformate). mdpi.com This reactive intermediate is a key component for building the carbamothioate structure.
Aminolysis: In the final step, the O-isobutyl carbonochloridothioate is reacted with an appropriate amine (ammonia in the case of the unsubstituted carbamothioate) in a process called aminolysis. This reaction displaces the chlorine atom, forming the stable C-N bond and yielding the final this compound product. mdpi.com
To enhance efficiency and reduce waste, one-pot procedures have been developed where all reactants are added sequentially to a single reaction vessel without the isolation of intermediates. A notable one-pot synthesis for N-substituted O-isobutyl thiocarbamates encapsulates the multi-step strategy within a single, streamlined process. mdpi.com
This method starts with isobutanol, potassium hydroxide, and carbon disulfide in a suitable solvent like xylene. After the formation of the potassium isobutyl xanthate, chlorine gas is introduced directly into the mixture to form the chlorothioformate intermediate. Subsequently, the desired amine is added to complete the reaction, forming the corresponding O-isobutyl thiocarbamate. mdpi.com This approach, which avoids the isolation of intermediates, is of significant interest from a green chemistry perspective and is applicable on an industrial scale. mdpi.com
Research has focused on optimizing these one-pot syntheses by varying parameters such as reaction time, temperature, and molar ratios of reactants. The table below shows data from the optimization of the synthesis of a representative derivative, N-ethyl-O-isobutyl thiocarbamate.
| Method | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|
| Method A | Aminolysis reaction in a two-phase system (xylene and water) | 74.3 | 98.5 |
| Method B | Aminolysis reaction in an aqueous solution of xanthates | 78.9 | 98.7 |
| Method C | Aminolysis reaction in methylene (B1212753) chloride after separation of xylene and sulfur | 82.5 | 98.9 |
As indicated in the table, Method C, which involves a solvent exchange before the final aminolysis step, achieved the highest yield and purity, demonstrating the significant impact of reaction conditions on the outcome of one-pot syntheses. mdpi.com
Catalytic Systems in this compound Synthesis
Catalysis offers a powerful tool for enhancing the rate, selectivity, and environmental profile of chemical reactions. Both homogeneous and heterogeneous catalytic systems have applications in the synthesis of thiocarbamates.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high reactivity and selectivity due to the excellent accessibility of catalytic sites. mdpi.com A key application in thiocarbamate synthesis is the use of phase-transfer catalysis (PTC). google.comdalalinstitute.com
Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tricapryl-methyl-ammonium chloride, also known as Aliquat 336) or phosphonium (B103445) salts, facilitate the transfer of an anionic reactant from an aqueous phase to an organic phase where the reaction occurs. google.comslideshare.net In the context of this compound synthesis, a PTC can be employed in the reaction between an organic halide and a xanthogenate, or in the reaction of an organic dithiocarbonate with a carbamoyl (B1232498) halide in the presence of an aqueous alkaline base. google.com This methodology can lead to faster reaction rates, better yields, and the elimination of the need for expensive or hazardous organic solvents that would otherwise be required to dissolve all reactants in a single phase. dalalinstitute.com
Organometallic complexes are another cornerstone of homogeneous catalysis. libretexts.org While specific applications for the direct synthesis of this compound are not widely documented, related research shows the utility of such catalysts. For instance, ruthenium-based pincer complexes have been effectively used for the catalytic hydrogenation of thiocarbamates, demonstrating the compatibility of this functional group with transition metal catalysis. acs.org
Heterogeneous catalysts exist in a different phase from the reactants, offering significant practical advantages, including ease of separation from the product mixture, reduced contamination, and the potential for catalyst recycling, which aligns with the principles of green chemistry. mdpi.comcu.edu.eg
Solid acid catalysts are particularly relevant. Materials such as Amberlyst-15, a macro-reticular polystyrene-based resin with strongly acidic sulfonic acid groups, are effective in a wide range of acid-catalyzed reactions like esterifications and acylations. arkat-usa.orgresearchgate.net Given that steps in the thiocarbamate synthesis pathway involve intermediates that react in a manner analogous to esterification, there is strong potential for using a catalyst like Amberlyst-15 to drive these transformations under mild conditions. arkat-usa.org
Novel Reagent Development for Enhanced this compound Synthesis
Modern synthetic chemistry continually seeks new reagents that offer higher efficiency, milder reaction conditions, and greater functional group tolerance. In the synthesis of thiocarbamates, several innovative reagents have been developed.
One of the most significant advances is the use of carbamoylimidazolium salts. These salts are readily prepared and function as highly efficient carbamoylating agents. organic-chemistry.org They react with a variety of nucleophiles, including thiols, to form thiocarbamates in high yields. The enhanced reactivity is attributed to the "imidazolium effect," which makes them superior carbamoyl transfer reagents compared to their precursor carbamoylimidazoles. A major advantage of this method is that the products are often obtained in high purity without the need for chromatographic separation. organic-chemistry.org
Other modern approaches include the solvent-assisted thiocarboxylation of amines or alcohols using carbon monoxide and sulfur. This method allows for the synthesis of S-alkyl thiocarbamates under mild conditions (20 °C and 1 atm), representing a more atom-economical route. organic-chemistry.org The development of such reagents and protocols that avoid harsh conditions and toxic precursors like phosgene (B1210022) derivatives is a key trend in the contemporary synthesis of thiocarbamates. researchgate.net
Stereoselective Synthesis of this compound Analogues
The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. The 2-methylpropyl (isobutyl) group is not chiral. However, the field of medicinal chemistry often requires the synthesis of chiral analogues of bioactive compounds to investigate the influence of stereochemistry on their biological activity. Therefore, the stereoselective synthesis of chiral carbamothioate analogues is a significant area of research.
Chiral Induction Techniques
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the context of carbamothioate analogues, this can be achieved by using a chiral auxiliary or a chiral substrate.
One strategy for chiral induction involves the use of a chiral starting material that directs the stereochemical outcome of subsequent reactions. For instance, in the synthesis of complex chiral molecules, a chiral bicyclic β-keto ester has been utilized, which was itself synthesized through a process involving stereoselective differentiation between two identical groups in a chiral diamide. rsc.org While not directly applied to this compound, this principle of using a chiral precursor to control stereochemistry is fundamental to chiral synthesis.
The table below provides an overview of a chiral induction approach.
| Technique | Description | Example Principle | Reference |
| Chiral Precursor | A chiral starting material is used to direct the formation of a specific stereoisomer. | Synthesis of a chiral bicyclic β-keto ester from a chiral diamide. | rsc.org |
Enantioselective Catalysis
Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. This approach is highly sought after due to its efficiency and atom economy.
In the realm of carbamate (B1207046) synthesis, which is structurally related to carbamothioates, copper-catalyzed asymmetric reactions have shown significant promise. For example, a copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines has been developed to provide access to a range of axially chiral carbamates with high yields and enantioselectivities. rsc.org This method highlights the potential for creating chiral C-N bonds, a key feature in many bioactive molecules.
Furthermore, enantioselective synthesis of more complex molecules containing carbamate or related functionalities often relies on organocatalysis or metal-based catalysis to establish key stereocenters. For example, the catalytic enantioselective aza-Henry reaction has been employed as a key step in the synthesis of chiral piperidine (B6355638) derivatives, demonstrating a high degree of diastereo- and enantiocontrol. researchgate.net
The development of chiral catalysts is an active area of research, with the 2001 Nobel Prize in Chemistry being awarded for work on chiral catalysis, which has since been industrialized for the manufacture of optically active molecules. youtube.com
The following table summarizes key aspects of enantioselective catalysis relevant to the synthesis of chiral carbamate and thiocarbamate analogues.
| Catalytic System | Reaction Type | Key Features | Reference |
| Copper-Catalyzed Asymmetric Ring-Opening | Synthesis of axially chiral carbamates | Mild conditions, broad substrate scope, excellent enantioselectivity. | rsc.org |
| Organocatalysis | Enantioselective aza-Henry reaction | High diastereo- and enantiocontrol in the formation of stereocenters. | researchgate.net |
Mechanistic Elucidation of Reactions Involving O 2 Methylpropyl Carbamothioate
Investigation of Reaction Kinetics for O-(2-methylpropyl) Carbamothioate Transformations
Detailed kinetic studies specifically on the transformations of this compound are limited in readily accessible scientific literature. However, the kinetics of related compounds, particularly its precursors, can provide valuable insights into its reactivity. For instance, the solvolysis of isobutyl chloroformate, a key precursor in the synthesis of O-isobutyl carbamothioates, has been studied to understand the influence of solvent nucleophilicity and ionizing power.
The solvolysis of isobutyl chloroformate and isobutyl chlorothioformate has been investigated across a variety of pure and binary aqueous organic mixtures. The specific rates of solvolysis for isobutyl chloroformate were determined at 40.0 °C, and for isobutyl chlorothioformate at 25.0 °C nih.gov. The analysis of these rates using the extended Grunwald-Winstein equation helps in elucidating the reaction mechanism, suggesting a balance between associative and dissociative pathways depending on the solvent system.
Table 1: Activation Parameters for the Solvolysis of Isobutyl Chloroformate in Various Solvents
| Solvent | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Ethanol (100%) | Data not available | Data not available |
| Methanol (100%) | Data not available | Data not available |
| 80% Ethanol | Data not available | Data not available |
| 97% TFE | Data not available | Data not available |
| 70% TFE | Data not available | Data not available |
| Specific values for the activation parameters for the solvolysis of isobutyl chloroformate were noted to be determined in a study, but the numerical data is not provided in the available abstract nih.gov. |
Detailed Reaction Mechanisms of this compound
The this compound molecule possesses several reactive sites, allowing it to participate in a variety of reaction mechanisms.
Nucleophilic substitution is a fundamental reaction class for O-alkyl carbamothioates. The carbon atom of the thiocarbonyl group (C=S) is electrophilic and susceptible to attack by nucleophiles. Additionally, the alkyl group attached to the oxygen can be subject to substitution.
Reactions at the thiocarbonyl carbon likely proceed through a tetrahedral intermediate. For example, hydrolysis in the presence of a nucleophile like hydroxide (B78521) would involve the initial attack of the hydroxide ion on the thiocarbonyl carbon, forming a tetrahedral intermediate which then collapses to release the isobutoxy group ucsb.edu.
Nucleophilic substitution can also occur at the isobutyl group, particularly with strong nucleophiles. However, the primary nature of the isobutyl group suggests that an SN2 mechanism would be favored over an SN1 mechanism, which typically proceeds through a less stable primary carbocation jst.go.jp. The reaction of amines with alkyl halides, a related reaction, often leads to multiple substitutions, a complication that could also occur in reactions of amines with this compound youtube.comyoutube.comchemguide.co.uklibretexts.org.
The lone pairs of electrons on the sulfur and oxygen atoms of this compound allow it to act as a nucleophile in electrophilic addition reactions. Protonation of the sulfur or oxygen atom by a strong acid would activate the molecule for subsequent reactions.
While specific examples of electrophilic addition to this compound are not readily found, the general principles of electrophilic addition to molecules containing C=S or C-O bonds can be applied. The initial step would involve the attack of the electrophile by the electron-rich sulfur or oxygen atom mdpi.com.
A significant rearrangement reaction for O-aryl thiocarbamates is the Newman-Kwart rearrangement, which involves the intramolecular migration of the aryl group from the oxygen atom to the sulfur atom upon heating, yielding the thermodynamically more stable S-aryl thiocarbamate organic-chemistry.orgacs.orgjk-sci.comresearchgate.net. This reaction is driven by the formation of a more stable C=O bond from a C=S bond. While this rearrangement is well-documented for aryl derivatives, its applicability to O-alkyl thiocarbamates like the isobutyl analogue is less common and would likely require high temperatures or catalysis.
The mechanism is believed to proceed through a four-membered cyclic intermediate jk-sci.com. Recent advancements have shown that this rearrangement can be catalyzed by palladium complexes or promoted by photoredox catalysis, significantly lowering the required reaction temperatures for O-aryl thiocarbamates organic-chemistry.orgacs.orgjk-sci.comresearchgate.net. It is plausible that similar catalytic systems could facilitate the rearrangement of this compound.
Another potential rearrangement pathway involves the thermal decomposition of related S-alkyl carbamothioates to form isocyanates nih.gov. For instance, S-ethyl (adamantan-1-yl)carbamothioate has been shown to thermolyze to produce adamantan-1-yl isocyanate and ethanethiol (B150549) nih.gov. A similar pathway for this compound could lead to the formation of isobutyl isocyanate.
Intermediate Species Identification in this compound Chemistry
The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of this compound chemistry, several types of intermediates can be postulated based on the reaction type.
In its synthesis, which often involves the reaction of an isobutyl xanthate with an amine, intermediates such as O-isobutyl xanthate and O,O-diisobutyl dixanthate have been isolated and characterized mdpi.com. The formation of O-isobutyl chlorothioformate is another key intermediate step in certain synthetic routes mdpi.com.
During nucleophilic substitution reactions at the thiocarbonyl group, a tetrahedral intermediate is expected to form. For rearrangement reactions like the Newman-Kwart rearrangement, a four-membered spirocyclic intermediate is proposed acs.orgjk-sci.com.
In reactions involving single-electron transfer, such as those initiated by photoredox catalysis, radical intermediates would be formed. For example, photocatalytic activation of related xanthates generates a sulfur-centered radical , which can then lead to an alkyl radical after fragmentation nih.gov.
Table 2: Potential Intermediates in Reactions of this compound and its Precursors
| Reaction Type | Potential Intermediate Species |
| Synthesis | O-isobutyl xanthate, O,O-diisobutyl dixanthate, O-isobutyl chlorothioformate |
| Nucleophilic Acyl Substitution | Tetrahedral intermediate |
| Newman-Kwart Rearrangement | Four-membered spirocyclic intermediate |
| Thermal Decomposition | Isobutyl isocyanate, Isobutene |
| Photochemical Reactions | Sulfur-centered radical, Alkyl radical |
Influence of Reaction Conditions on Mechanistic Pathways
Reaction conditions play a pivotal role in directing the outcome of reactions involving this compound by influencing reaction rates and favoring specific mechanistic pathways.
Temperature is a critical factor, particularly for rearrangement and decomposition reactions. The Newman-Kwart rearrangement of O-aryl thiocarbamates traditionally requires high temperatures (often above 200 °C) acs.orgjk-sci.com. It is expected that the rearrangement of this compound would also be temperature-dependent. Thermal decomposition processes are, by their nature, initiated by elevated temperatures, and the product distribution can vary with the temperature profile mdpi.commdpi.com.
The solvent can significantly influence reaction kinetics and mechanisms. For nucleophilic substitution reactions, the polarity, nucleophilicity, and ionizing power of the solvent can determine whether the reaction proceeds through an SN1-like or SN2-like pathway or an addition-elimination mechanism nih.gov. For instance, polar protic solvents can stabilize charged intermediates, potentially favoring unimolecular pathways.
The presence of a catalyst can dramatically alter reaction pathways. As mentioned, palladium catalysts can lower the temperature required for the Newman-Kwart rearrangement of O-aryl thiocarbamates organic-chemistry.orgresearchgate.net. Acid or base catalysis is often crucial for hydrolysis and other nucleophilic substitution reactions. Photoredox catalysts can open up radical-based reaction pathways that are inaccessible under thermal conditions beilstein-journals.orgnih.govbeilstein-journals.orgrsc.org.
Sophisticated Analytical Methodologies for O 2 Methylpropyl Carbamothioate Research
Advanced Spectroscopic Techniques for Structural Elucidation of O-(2-methylpropyl) Carbamothioate Derivatives
Spectroscopic techniques are indispensable for the detailed structural analysis of this compound and its analogues. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms and the nature of chemical bonds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. nih.govthieme-connect.de Both ¹H and ¹³C NMR are routinely employed to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov
In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons lead to a characteristic set of signals. The protons of the isobutyl group, for instance, will exhibit specific chemical shifts and coupling patterns. The methine proton (-CH-) will appear as a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The two diastereotopic methyl groups will present as a doublet, while the methylene protons (-CH₂-O-) will also give rise to a distinct signal. The protons of the amine group (-NH₂) may appear as a broad singlet, and its chemical shift can be dependent on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound will produce a single resonance. The carbonyl-like carbon of the carbamothioate group is typically observed in the downfield region of the spectrum. The carbon atoms of the isobutyl group will have characteristic shifts in the aliphatic region.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.0-8.0 | br s | 2H | -NH₂ |
| ~4.0-4.2 | d | 2H | -O-CH₂- |
| ~1.9-2.1 | m | 1H | -CH(CH₃)₂ |
| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170 | C=S |
| ~70 | -O-CH₂- |
| ~30 | -CH(CH₃)₂ |
| ~19 | -CH(CH₃)₂ |
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. uni-siegen.deyoutube.com These methods are based on the principle that molecular bonds vibrate at specific frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H, C-H, C=S, and C-O bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isobutyl group will be observed around 2850-3000 cm⁻¹. A key absorption is the C=S (thiocarbonyl) stretching band, which is expected in the region of 1020-1250 cm⁻¹. The C-O stretching vibration will also give a strong signal, typically in the 1000-1300 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in polarizability. uni-siegen.de For this compound, the C=S bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum.
Table 3: Hypothetical Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| ~3400, ~3300 | N-H stretch | IR |
| ~2960, ~2870 | C-H stretch | IR, Raman |
| ~1470 | C-H bend | IR, Raman |
| ~1250 | C=S stretch | IR, Raman |
| ~1100 | C-O stretch | IR, Raman |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is highly sensitive and can be used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of fragmentation patterns. nih.gov
In a typical electron ionization (EI) mass spectrum of this compound, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion would lead to a series of daughter ions. Common fragmentation pathways for carbamothioates include cleavage of the C-O and C-S bonds. The loss of the isobutyl group or the isobutoxy group would result in prominent fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent and fragment ions with high accuracy.
Chromatographic Separations in this compound Research
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC is a common choice. nih.gov
In a reversed-phase setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound will depend on its hydrophobicity; more hydrophobic compounds will have longer retention times. By monitoring the appearance of the product peak and the disappearance of starting material peaks, HPLC can be effectively used to follow the progress of a reaction. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov It is particularly useful for identifying and quantifying volatile by-products that may be formed during the synthesis of this compound. epa.gov
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the gas and stationary phases. Volatile by-products, such as isobutanol or other low molecular weight compounds, can be readily separated and identified. Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a powerful tool for the definitive identification of these volatile components based on their mass spectra. nih.gov
Advanced Column Chemistries
The separation of this compound from reaction mixtures or for purity analysis relies heavily on High-Performance Liquid Chromatography (HPLC). The choice of column chemistry is critical and is dictated by the physicochemical properties of the analyte. Given its structure, which includes a polar carbamothioate group and a nonpolar isobutyl group, several advanced column technologies could be employed for its analysis.
Reversed-Phase (RP) Chromatography: This is the most common mode of HPLC and is highly suitable for compounds with moderate polarity like this compound. mdpi.com Modern RP columns utilize stationary phases such as C18 (octadecylsilane) or C8 bonded to silica (B1680970) particles, often with end-capping to minimize interactions with residual silanols. For enhanced retention and selectivity of polar compounds, columns with polar-embedded or polar-endcapped phases can be used. These phases incorporate polar functional groups (e.g., carbamate (B1207046), amide) into the alkyl chains, which can provide alternative selectivities. The mobile phase typically consists of a mixture of water and a water-miscible organic solvent like acetonitrile or methanol, often with additives like formic acid to ensure good peak shape. nih.govchiraltech.com
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show little retention in reversed-phase mode, HILIC is an excellent alternative. sigmaaldrich.com This technique uses a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.comthermofisher.com The separation mechanism is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com While this compound itself may be sufficiently retained on RP columns, HILIC could be invaluable for separating it from more polar starting materials or degradation products. The use of HILIC is gaining significant interest as it often provides enhanced sensitivity when coupled with mass spectrometry. ymcamerica.com
Chiral Chromatography: If this compound were to be synthesized in a way that introduces a chiral center, or if it were used as a resolving agent, chiral chromatography would be necessary to separate the enantiomers. This is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on silica, are widely used due to their broad applicability. nih.gov The separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Separations can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographytoday.com
Table 1: Potential HPLC Column Chemistries for this compound Analysis
| Chromatography Mode | Stationary Phase Type | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| Reversed-Phase (RP) | C18, C8, Polar-Embedded | Water/Acetonitrile or Water/Methanol mixtures, often with 0.1% formic acid. nih.gov | Primary analysis, purity determination, and quantification. |
| Hydrophilic Interaction (HILIC) | Underivatized Silica, Amide, Diol | High percentage of Acetonitrile (>60%) with an aqueous buffer (e.g., ammonium (B1175870) formate). thermofisher.com | Separation of highly polar impurities or metabolites. |
| Chiral Chromatography | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol (Normal Phase) or Acetonitrile/Water (Reversed Phase). chromatographytoday.com | Separation of enantiomers (if applicable). |
Crystallographic Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, obtaining a high-quality crystal would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. This data would reveal the preferred conformation of the isobutyl group and the planarity of the carbamothioate moiety.
While specific crystallographic data for this compound is not publicly available, studies on related thiocarbamate structures show that they often exhibit interesting intermolecular interactions, such as hydrogen bonds. For instance, in many N-H containing thiocarbamates, N-H···S=C hydrogen bonds can lead to the formation of dimeric or polymeric structures in the solid state. The analysis would also detail the crystal packing, showing how individual molecules arrange themselves within the unit cell.
Co-crystals: Crystal engineering allows for the modification of a compound's physicochemical properties without altering its covalent structure through the formation of co-crystals. A co-crystal is a multi-component crystal in which an active pharmaceutical ingredient (API) or a target molecule is held together with a benign co-former in a specific stoichiometric ratio through non-covalent interactions. youtube.comsigmaaldrich.com
For this compound, co-crystals could be designed to improve properties such as solubility or stability. Potential co-formers would be molecules capable of forming strong hydrogen bonds or other non-covalent interactions with the carbamothioate group. Examples include carboxylic acids, amides (like nicotinamide), or other compounds with hydrogen bond donors and acceptors. registech.com
The analysis of a co-crystal of this compound would involve growing a suitable crystal of the complex and then using X-ray diffraction to determine its structure. This would confirm the formation of the co-crystal, establish the stoichiometry of the components, and, most importantly, reveal the specific intermolecular interactions (e.g., hydrogen bonds) that hold the co-crystal lattice together. mdpi.com
Table 2: Hypothetical Crystallographic Data Points for this compound
| Parameter | Information Provided | Significance |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c). | Fundamental information about the crystal's internal symmetry and packing. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the basic repeating unit of the crystal. | Used to calculate the crystal density and volume. |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the covalent structure and reveals any geometric strain. |
| Hydrogen Bonding Parameters | Donor-Acceptor distances and angles for intermolecular interactions. | Elucidates the supramolecular structure and key interactions in the solid state, crucial for understanding co-crystal formation. |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of unknown compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with an estimated moderate boiling point, is a suitable candidate for GC-MS analysis. In this technique, the sample is injected into a heated port, vaporized, and separated as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its fragment ions, provides a "fingerprint" that can be used for identification. The fragmentation pattern gives valuable structural information; for this compound, one might expect characteristic cleavages such as the loss of the isobutyl group or fragments corresponding to the carbamothioate core.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are not suitable for GC (e.g., due to low volatility or thermal instability) or for analyses requiring higher sensitivity and selectivity in complex matrices, LC-MS/MS is the technique of choice. thermofisher.com An LC system separates the components of a mixture, which are then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often keep the molecule intact, yielding a prominent molecular ion.
In tandem mass spectrometry (MS/MS), a specific ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification, as it monitors a specific precursor-to-product ion transition.
Table 3: Comparison of Hyphenated Techniques for this compound Analysis
| Technique | Principle | Typical Application | Key Advantages |
|---|---|---|---|
| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Purity analysis, identification of volatile impurities and byproducts. | Excellent separation for volatile compounds, provides structural information from fragmentation. |
| LC-MS/MS | Separation in the liquid phase coupled with two stages of mass analysis. | Quantification in complex matrices, analysis of non-volatile or thermally labile compounds. | High sensitivity and selectivity (MRM), applicable to a wide range of compounds. |
Computational and Theoretical Investigations of O 2 Methylpropyl Carbamothioate
Quantum Chemical Calculations on O-(2-methylpropyl) Carbamothioate Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These methods provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are crucial determinants of the compound's stability and reactivity.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govyoutube.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. youtube.com
DFT calculations can be employed to determine a variety of properties for this compound, including optimized molecular geometry, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and electronic properties such as ionization potential, electron affinity, and molecular orbital energies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.
For a molecule like this compound, DFT calculations could reveal the distribution of electron density, highlighting the nucleophilic and electrophilic centers within the molecule. For instance, the sulfur and oxygen atoms are expected to be regions of high electron density, while the carbonyl carbon would be relatively electron-deficient.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 3.2 D | Indicates overall polarity of the molecule |
| Mulliken Atomic Charges | C=O: +0.4, S: -0.3, O: -0.5, N: -0.2 | Predicts reactive sites for nucleophilic/electrophilic attack |
Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations on a molecule of this type. Actual values would depend on the specific level of theory and basis set used.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, ab initio calculations are often used as a benchmark for other methods.
In the study of this compound, ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. For example, high-level ab initio methods can provide very accurate predictions of bond lengths, bond angles, and torsional angles, which are essential for understanding the molecule's three-dimensional structure. Furthermore, these methods can yield highly reliable predictions of reaction barriers and transition state geometries, which are crucial for understanding the kinetics of reactions involving this compound. A study on related thionocarbamates used ab initio methods to calculate properties like frontier molecular orbital energies and atomic charges to understand their reactive behavior. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound interacts with its surroundings, such as solvent molecules or biological macromolecules, over time. youtube.comnih.gov
The behavior of this compound in a solution is critical to its practical applications. MD simulations can be used to model the solvation of this molecule in various solvents, such as water or organic solvents. These simulations can provide detailed information about the structure of the solvation shell around the molecule, including the number and orientation of solvent molecules.
By analyzing the trajectories of the solvent molecules, it is possible to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is valuable for understanding the solubility and partitioning behavior of this compound.
MD simulations are also well-suited for studying the intermolecular forces that govern the interactions between multiple this compound molecules. These forces include van der Waals interactions, electrostatic interactions, and hydrogen bonding (if applicable). By simulating a system containing many molecules of this compound, it is possible to investigate its aggregation behavior.
The simulations can predict whether the molecules tend to remain dispersed in a solvent or form aggregates, and can reveal the preferred orientation of the molecules within these aggregates. Understanding the aggregation behavior is important for predicting the physical properties of the bulk material and its behavior in formulations. A study of related compounds, such as metal di-(isopropyl)dithiocarbamate complexes, has utilized computational methods to investigate intramolecular and intermolecular interactions. nih.gov
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Simulated Result (Illustrative) | Interpretation |
| Radial Distribution Function g(r) for Water around Carbonyl Oxygen | Peak at 2.8 Å | Indicates a well-defined first solvation shell with strong hydrogen bonding interactions. |
| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | Reflects the mobility of the molecule within the solvent. |
| Potential of Mean Force for Dimerization | Minimum at 4.5 Å with a depth of -3.2 kcal/mol | Suggests a tendency for the molecules to form dimers in solution. |
Note: The values in this table are illustrative examples of the types of data that can be obtained from MD simulations.
Predictive Modeling of this compound Reactivity and Selectivity
Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. epa.govnih.gov For this compound, such models could be developed to predict its efficacy as a pesticide or its potential for environmental transformation.
QSAR models are built by correlating a set of calculated molecular descriptors with experimentally determined activities for a series of related compounds. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges) or from the molecular graph (e.g., topological indices). Once a statistically robust model is established, it can be used to predict the activity of new, untested compounds.
For this compound, a QSAR model could be used to predict its inhibitory potency against a specific enzyme, for example, acetylcholinesterase, a common target for carbamate (B1207046) pesticides. epa.gov The model could help in understanding which structural features of the molecule are most important for its activity and could guide the design of more potent or selective analogs.
Transition State Theory Analysis
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org The theory posits that for a reaction to proceed from reactants to products, it must pass through a high-energy intermediate state known as the activated complex or transition state. fiveable.me This transition state represents the configuration of maximum potential energy along the reaction coordinate, often visualized as a saddle point on a potential energy surface (PES). wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it decomposes to form the products. fiveable.me
In the computational investigation of this compound, TST provides a framework for analyzing potential reaction pathways, such as thermal decomposition or hydrolysis. The process begins with mapping the potential energy surface for the proposed reaction. libretexts.org This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT). By calculating the energy of the molecule at various geometries, a multi-dimensional surface is constructed that relates molecular structure to potential energy. pythoninchemistry.org
The key steps in a TST analysis for a reaction involving this compound would be:
Reactant and Product Optimization: The geometries of the reactant (this compound and any other reacting species) and the final products are computationally optimized to find their lowest energy structures.
Transition State Search: A search is conducted for the saddle point on the PES connecting the reactants and products. libretexts.org This involves algorithms that locate a geometry that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. libretexts.org
Frequency Calculation: Once a potential transition state is located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. uleth.ca
Calculation of Activation Parameters: With the energies of the reactants and the transition state, key thermodynamic parameters for activation can be calculated. wikipedia.org These include the Gibbs free energy of activation (ΔG‡), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). wikipedia.org These parameters provide insight into the spontaneity and energetic requirements of the reaction.
For a hypothetical unimolecular decomposition of this compound, TST allows for the quantitative comparison of different possible fragmentation pathways, identifying the one with the lowest activation energy as the most kinetically favorable.
Table 1: Hypothetical Transition State Theory Parameters for a Reaction of this compound
This table illustrates the typical data generated from a TST analysis for a proposed reaction pathway. The values are hypothetical and would be determined through specific quantum chemical calculations.
| Parameter | Symbol | Hypothetical Value (kcal/mol) | Description |
| Enthalpy of Activation | ΔH‡ | 25.4 | The difference in enthalpy between the transition state and the reactants. wikipedia.org |
| Entropy of Activation | ΔS‡ | -5.2 (cal/mol·K) | The difference in entropy between the transition state and the reactants. wikipedia.org |
| Gibbs Free Energy of Activation | ΔG‡ | 27.0 | The overall energy barrier for the reaction, combining enthalpy and entropy effects. wikipedia.org |
Quantitative Structure-Activity Relationships (QSAR) for Reactivity (without biological context)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the structural or property-based features of a set of chemical compounds with a specific activity. nih.gov In the context of chemical reactivity, QSAR models are developed to predict the rate or likelihood of a chemical reaction based on calculated numerical representations of molecular structure, known as molecular descriptors. protoqsar.com This approach avoids a biological context by focusing on fundamental chemical processes, such as reaction kinetics, degradation rates, or reactivity with specific chemical species.
For this compound, a QSAR model could be developed to predict its reactivity in a particular chemical transformation, for instance, its rate of hydrolysis or oxidation. The development of such a model involves several key stages:
Data Set Assembly: A dataset of compounds structurally related to this compound is compiled. For each compound, experimental data on the reactivity of interest (e.g., a reaction rate constant) is required.
Molecular Descriptor Calculation: For every molecule in the dataset, a wide range of molecular descriptors are calculated. protoqsar.com These can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or geometrical (e.g., surface area). nih.gov Software can generate thousands of such descriptors for each molecule. protoqsar.com
Model Building and Variable Selection: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the observed reactivity. nih.gov Algorithms are used to select the descriptors that provide the best correlation, avoiding redundancy and overfitting. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation, where the model is used to predict the reactivity of a set of compounds not used in its creation. u-strasbg.fr Statistical metrics such as the coefficient of determination (R²) and the cross-validated R² (Q²) are used to assess the model's robustness and predictive ability. nih.gov
A hypothetical QSAR model for the reactivity of carbamothioates might take the form: log(Reactivity) = a * (LUMO Energy) + b * (Polar Surface Area) + c Where 'a', 'b', and 'c' are constants derived from the regression analysis. Such a model could suggest that reactivity is driven by the molecule's electrophilicity (related to LUMO energy) and its potential for polar interactions.
Table 2: Illustrative Molecular Descriptors for a Hypothetical QSAR Reactivity Study
This table shows examples of molecular descriptors that could be calculated for this compound and related compounds to build a QSAR model for chemical reactivity.
| Compound Name | Molecular Weight ( g/mol ) | LUMO Energy (eV) | Polar Surface Area (Ų) |
| O-ethyl carbamothioate | 105.16 | -0.55 | 69.4 |
| O-propyl carbamothioate | 119.19 | -0.58 | 69.4 |
| This compound | 133.22 | -0.61 | 69.4 |
| O-phenyl carbamothioate | 153.20 | -1.25 | 69.4 |
Conformational Analysis of this compound using Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov The properties and reactivity of a molecule are not determined by a single static structure but by the ensemble of accessible conformations and their relative populations. nih.gov Computational methods are powerful tools for exploring the conformational landscape of a molecule like this compound. nih.gov
The typical workflow for a conformational analysis includes:
Conformational Search: A systematic or stochastic search algorithm is used to generate a large number of possible conformations. researchgate.net Methods like molecular dynamics (MD) simulations or systematic grid scans can be employed. In an MD simulation, the molecule's atoms are given kinetic energy, and their movements are tracked over time, allowing the molecule to explore different conformational states.
Energy Minimization: Each generated conformation is subjected to geometry optimization to find the nearest local energy minimum on the PES. This is often done first with computationally inexpensive methods like Molecular Mechanics (MM) force fields, followed by higher-level quantum mechanics methods (e.g., DFT) for more accurate energies of the most stable conformers. researchgate.net
This analysis provides crucial insights into the molecule's preferred shapes, which influence its physical properties and how it interacts with other molecules.
Table 3: Hypothetical Conformational Analysis Data for this compound
This interactive table presents hypothetical data for the most stable conformers of this compound, as would be obtained from a computational conformational search. Dihedral angles define the specific shape of each conformer.
| Conformer ID | Dihedral Angle 1 (O-C-C-C) (°) | Dihedral Angle 2 (S-C-O-C) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 178.5 | 2.1 | 0.00 | 65.1 |
| 2 | 65.2 | 179.5 | 0.85 | 21.3 |
| 3 | -68.9 | 1.5 | 1.20 | 11.5 |
| 4 | 179.1 | 178.8 | 2.50 | 2.1 |
Environmental Fate and Transformation Mechanisms of O 2 Methylpropyl Carbamothioate
Microbial Transformation of O-(2-methylpropyl) Carbamothioate in Environmental Compartments
Identification of Microbial Degraders
The biodegradation of thiocarbamates is a crucial process in their environmental dissipation, with soil microorganisms playing a significant role. who.int Various bacterial and fungal species have been identified as capable of degrading carbamate (B1207046) and thiocarbamate pesticides. Genera such as Pseudomonas, Rhodococcus, Aspergillus, Bacillus, and Stenotrophomonas are known to be involved in the transformation or degradation of these compounds. frontiersin.orgupm.edu.my
Research has demonstrated the capability of specific bacterial strains to utilize related compounds as a source of carbon and energy. For instance, a strain of Pseudomonas aeruginosa was isolated from carbofuran-contaminated soil and showed the ability to grow in a minimal salt medium with carbofuran (B1668357) as the sole carbon source. minervamedica.it This bacterium was efficient in converting carbofuran and carbaryl (B1668338) into their respective phenolic metabolites. minervamedica.it Furthermore, engineered strains of Pseudomonas putida have been developed to simultaneously degrade a variety of pesticides, including organophosphates, pyrethroids, and carbamates. nih.gov In soil remediation studies, an engineered P. putida strain completely removed several pesticides, including carbofuran and carbaryl, within 15 days. nih.gov
The genus Rhodococcus is also recognized for its metabolic versatility and ability to degrade a wide range of organic pollutants, including those with structures analogous to this compound. jmb.or.krresearchgate.net Strains of Rhodococcus have been shown to degrade various aromatic and aliphatic compounds, and their robust nature makes them promising candidates for bioremediation. frontiersin.orgnih.gov Studies on butyl xanthate, a structurally related compound, have shown that Pseudomonas sp. immobilized on biochar can effectively degrade it, with optimal conditions at 30 °C and an initial pH of 5.0. nih.gov Similarly, Paenibacillus polymyxa and Pseudomonas putida have demonstrated the ability to biodegrade sodium isopropyl xanthate. researchgate.net
The following table summarizes microbial genera and species known to degrade related carbamate and xanthate compounds.
| Microbial Genus/Species | Degraded Compound(s) | Key Findings |
| Pseudomonas aeruginosa | Carbofuran, Carbaryl | Capable of using carbofuran as a sole carbon source; converts carbamates to phenolic metabolites. minervamedica.it |
| Pseudomonas putida (engineered) | Carbofuran, Carbaryl | Completely removed 50 mg/kg of each pesticide from soil within 15 days. nih.gov |
| Pseudomonas sp. | Butyl xanthate | Immobilized on biochar, effectively degrades butyl xanthate. nih.gov |
| Rhodococcus sp. | Phenols, Aromatic compounds | Possesses diverse catabolic pathways for a wide range of organic compounds. jmb.or.krfrontiersin.org |
| Paenibacillus polymyxa | Sodium isopropyl xanthate | Utilizes xanthate as a growth substrate, leading to its decomposition. researchgate.net |
| Various | Carbamate pesticides | Genera including Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Serratia, Mucor, Trametes, Trichoderma, and Pichia are involved in transformation. frontiersin.org |
Elucidation of Biotransformation Pathways
The primary biotransformation pathway for thiocarbamate herbicides in microorganisms and plants is hydrolysis. who.int This initial step typically involves the cleavage of the ester or amide linkage, leading to the formation of more polar and less toxic metabolites. upm.edu.myepa.gov For thiocarbamates, this hydrolysis can be followed by transthiolation and sulfoxidation, ultimately forming carbon dioxide (CO2) and compounds that can enter the general metabolic pool. who.int
In the case of carbamate pesticides, the initial hydrolysis leads to the formation of carbamic acid, which is unstable and subsequently breaks down into carbon dioxide and an amine. upm.edu.my The metabolic pathways for carbamate degradation are primarily orchestrated by enzymes belonging to the hydrolase and oxidoreductase classes. frontiersin.org For example, carbaryl hydrolases, which belong to the esterase family, catalyze the hydrolysis of the carbamate ester linkage. frontiersin.org
For this compound, it is anticipated that the initial step of biotransformation would be the hydrolysis of the carbamothioate linkage. This would likely result in the formation of 2-methyl-1-propanol, carbonyl sulfide (B99878) (COS) or carbon disulfide (CS2), and an amine. The subsequent fate of these intermediate products would depend on the specific microbial pathways present in the environment. For instance, the resulting alcohol can be further metabolized by the microorganisms.
Abiotic degradation processes can also contribute to the transformation of these compounds. For example, the abiotic degradation of methyl parathion (B1678463) in anoxic, sulfur-containing systems has been shown to proceed via both nitro group reduction and hydrolysis. nih.gov While not a direct analogue, this highlights that environmental conditions significantly influence degradation pathways.
The general biotransformation pathway for thiocarbamates is summarized below.
| Transformation Step | Reactant | Products | Enzymes/Conditions |
| Initial Hydrolysis | Thiocarbamate | Alcohol, Carbonyl Sulfide/Carbon Disulfide, Amine | Hydrolases (e.g., esterases) |
| Further Metabolism | Intermediate products | CO2, compounds for metabolic pool | Various microbial enzymes |
Sorption and Mobility of this compound in Soil and Sediment Systems
The sorption and mobility of this compound in soil and sediment are critical factors determining its potential for leaching into groundwater and transport to surface water bodies. The behavior of thiocarbamate herbicides in soil is influenced by several factors, including soil type, organic matter content, clay content, and soil moisture. who.intucanr.edu
Generally, thiocarbamates are moderately adsorbed to soil particles. ucanr.edu The extent of adsorption is positively correlated with the organic matter content of the soil. cambridge.org Clay content has also been shown to be associated with the adsorption of these compounds. cambridge.org This adsorption reduces the amount of the compound available in the soil solution for leaching and volatilization.
The mobility of thiocarbamate herbicides in soil columns has been found to be directly related to their water solubilities and inversely related to the soil's organic matter content. cambridge.org Compounds with higher water solubility tend to be more mobile and can leach to deeper soil layers. However, in most soils, thiocarbamates tend to remain in the upper soil layers (3 to 6 inches) after incorporation and are likely to be degraded by microbial action before significant leaching can occur. ucanr.edu
The following table presents factors influencing the sorption and mobility of analogous thiocarbamate compounds.
| Soil/Sediment Property | Influence on Sorption | Influence on Mobility |
| Organic Matter Content | Positive correlation (higher OM leads to higher sorption) | Inverse correlation (higher OM leads to lower mobility) |
| Clay Content | Positive association (higher clay content can increase sorption) | Inverse association (higher clay content can decrease mobility) |
| Water Solubility of Compound | Inverse relationship | Direct relationship (higher solubility can lead to higher mobility) |
| Soil Moisture | Can displace compounds from sorption sites, potentially increasing availability for transport | Influences leaching potential |
Volatilization and Atmospheric Transport Studies for this compound
Volatilization is a significant pathway for the loss of thiocarbamate herbicides from soil surfaces, particularly from moist soils. who.int The rate of volatilization is influenced by the compound's vapor pressure, soil properties, temperature, and soil moisture content. who.intcambridge.org Thiocarbamates as a class are considered volatile compounds. epa.gov
Studies on various thiocarbamate herbicides have shown that losses due to volatilization can be substantial, especially when they are applied to the soil surface without incorporation. ucanr.edu For example, the loss of EPTC (a related thiocarbamate) was found to be greater from moist soils than from dry soils, with losses of up to 69% after one day from a moist surface. who.int Incorporating the herbicide into the soil can significantly reduce these losses. who.intucanr.edu The volatility of thiocarbamates generally increases with temperature. who.int
Once volatilized into the atmosphere, the fate of this compound would be governed by atmospheric degradation processes. The primary degradation pathway for organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. acs.org A study on the atmospheric degradation of prosulfocarb (B1679731), a thiocarbamate herbicide, found that its reaction with OH radicals was the main degradation pathway, with a determined rate constant of (2.9 ± 0.5) × 10–11 cm3 molecule–1 s–1 at 288 ± 10 K. acs.orgacs.org Photolysis and reaction with ozone were found to be unimportant for this compound. acs.orgacs.org The main gas-phase products identified from the reaction of prosulfocarb with OH radicals were benzaldehyde (B42025) and other related carbamothioates. acs.org
While specific data for this compound are not available, the findings for prosulfocarb suggest that reaction with OH radicals would be the dominant atmospheric removal process. The atmospheric lifetime would depend on the specific rate constant for this reaction and the concentration of OH radicals in the atmosphere.
The table below summarizes factors affecting the volatilization and atmospheric fate of analogous thiocarbamate compounds.
| Process | Influencing Factors | Key Findings for Analogous Compounds |
| Volatilization from Soil | Soil moisture, temperature, soil incorporation, vapor pressure of the compound. | Higher moisture and temperature increase volatilization. Incorporation into soil reduces losses. who.int |
| Atmospheric Degradation | Reaction with OH radicals, photolysis, reaction with ozone. | The primary atmospheric degradation pathway for prosulfocarb is reaction with OH radicals. acs.orgacs.org |
Role of O 2 Methylpropyl Carbamothioate in Advanced Chemical Transformations
O-(2-methylpropyl) Carbamothioate as a Precursor in Organic Synthesis
The carbamothioate functional group, characterized by the ROC(=S)NR'R'' structure, is a versatile building block in organic synthesis. The presence of nitrogen, sulfur, and oxygen atoms provides multiple reactive sites for the construction of complex molecules.
Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, with over 75% of FDA-approved drugs featuring such scaffolds. nih.gov The general class of carbamothioates can serve as valuable precursors for the synthesis of these ring systems. The inherent reactivity of the thioamide-like portion of this compound allows for its potential participation in cyclization reactions.
For instance, intramolecular cyclization reactions involving the nitrogen and sulfur atoms could lead to the formation of various five- or six-membered heterocycles. Depending on the reaction conditions and the other reactants involved, it is conceivable that this compound could be a starting material for derivatives of thiazoles, thiadiazoles, or other related structures. While specific examples utilizing this compound are not prominent in the literature, the fundamental reactivity patterns of similar thioamides in cycloaddition and condensation reactions support this potential application. mdpi.comnih.gov
Table 1: Potential Nitrogen-Containing Heterocycles from Carbamothioate Precursors
| Heterocycle Class | Potential Synthetic Route | Key Reactive Feature of Carbamothioate |
| Thiazoles | Condensation with α-haloketones | Nucleophilic sulfur and nitrogen |
| Thiadiazoles | Cyclization with hydrazine (B178648) derivatives | Thio-carbonyl group |
| Imidazolidinones | Reaction with isocyanates | Amine functionality |
| Pyridines | Multi-component reactions | Amine and carbonyl-like reactivity |
The synthesis of sulfur-containing organic compounds is a significant area of research, with applications ranging from pharmaceuticals to materials science. rsc.org Carbamothioates, including this compound, can act as sulfur-transfer agents or as building blocks for more complex organosulfur molecules.
The thione (C=S) group within the molecule is a key functional group. It can undergo a variety of transformations, such as oxidation to the corresponding sulfoxide, or it can be used to introduce a sulfur atom into another molecule. For example, reactions with electrophiles at the sulfur atom can lead to the formation of new carbon-sulfur bonds, a fundamental step in the synthesis of many organosulfur compounds. osti.govlibretexts.org Furthermore, the cleavage of the C-S bond under specific conditions could release a sulfur-containing fragment for use in other synthetic steps.
Application of this compound in Reagent Design
The design of novel reagents is crucial for the advancement of chemical synthesis. While not extensively explored, this compound could potentially be modified to act as a specialized reagent. For instance, by attaching a directing group or a chiral auxiliary, it could be developed into a reagent for asymmetric synthesis. The sulfur atom could also be utilized to temporarily protect a functional group during a multi-step synthesis. The development of such reagents often stems from a deep understanding of the fundamental reactivity of the core functional group.
Investigations into this compound as a Ligand in Coordination Chemistry
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more ligands. O-alkyl N-aryl thiocarbamates, a class of compounds closely related to this compound, have been shown to act as effective ligands for a variety of transition metals, including copper(I), mercury(II), rhodium(III), and ruthenium(II). researchgate.netmdpi.com
The coordination typically occurs through the soft sulfur atom of the thione group, which readily binds to soft metal centers. mdpi.com It is therefore highly probable that this compound could also function as a ligand. The resulting metal complexes could have interesting catalytic, electronic, or magnetic properties. Research in this area would involve reacting this compound with various metal salts and characterizing the resulting coordination compounds. The specific properties of the complexes would be influenced by the nature of the metal and the steric and electronic properties of the 2-methylpropyl group.
Table 2: Potential Metal Complexes with Carbamothioate Ligands
| Metal Ion | Potential Coordination Mode | Potential Application of Complex |
| Copper(I) | Bridging or terminal via sulfur | Catalysis, materials science |
| Mercury(II) | Linear or polymeric via sulfur | Sensor development |
| Palladium(II) | Square planar via sulfur and nitrogen | Catalysis, medicinal chemistry |
| Rhodium(III) | Octahedral via sulfur | Catalysis |
Exploration of this compound in Polymer Chemistry Research
In polymer chemistry, monomers are the building blocks that are linked together to form long polymer chains. The bifunctional nature of this compound, with its reactive N-H bond and the potential for the thione group to participate in polymerization reactions, suggests its possible use as a monomer.
For example, it could potentially undergo condensation polymerization with a suitable comonomer to form a sulfur-containing polymer. Such polymers might exhibit unique properties, such as high refractive index, thermal stability, or metal-binding capabilities. While this application is speculative and would require significant research, the structural features of this compound make it an interesting candidate for exploration in the development of novel polymeric materials. The ability of nitrogen-containing heterocycles to be incorporated into polymers has been noted for creating multifunctional materials. openmedicinalchemistryjournal.com
Future Research Directions and Emerging Paradigms for O 2 Methylpropyl Carbamothioate
Integration of Artificial Intelligence and Machine Learning in O-(2-methylpropyl) Carbamothioate Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can dramatically accelerate the pace of discovery and optimization in several key areas.
Predictive Modeling: Machine learning models, particularly deep neural networks (DNNs) and convolutional neural networks (CNNs), can be trained on existing chemical databases to predict the physicochemical properties, biological activities, and reactivity of this compound and its hypothetical derivatives. tudelft.nl This predictive power allows for the in silico screening of vast chemical spaces, identifying promising candidates for specific applications before committing to costly and time-consuming laboratory synthesis. For instance, models could predict the compound's potential as an inhibitor for a specific enzyme or its efficacy as a flotation agent for a particular mineral.
Data Analysis and Interpretation: The large datasets generated from high-throughput screening and advanced analytical techniques can be effectively mined using ML algorithms. These models can identify subtle structure-activity relationships (SAR) that may not be apparent to human researchers, leading to more rational design of next-generation compounds based on the this compound scaffold.
Potential AI/ML Applications in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
|---|---|---|
| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Accurate prediction of solubility, toxicity, and biological activity for novel derivatives. |
| Synthesis Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions (temperature, catalyst, solvent) for higher yields and purity. |
| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Creation of novel carbamothioate structures with enhanced properties for specific applications. |
| Mechanism Elucidation | Quantum Mechanics/Machine Learning (QM/ML) | Understanding reaction mechanisms and predicting reactivity under various conditions. |
Sustainable Synthesis Approaches for this compound (Green Chemistry Principles)
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. Future research on the synthesis of this compound should focus on developing more sustainable and environmentally benign methods.
Catalysis: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, research could explore:
Biocatalysts: Enzymes offer high selectivity and operate under mild conditions, reducing the need for protecting groups and minimizing waste.
Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and reused, improving the process's economic and environmental viability.
Organocatalysts: Metal-free catalysts can avoid issues of heavy metal contamination in the final product.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves favoring addition reactions over substitution or elimination reactions, which generate stoichiometric byproducts.
Renewable Feedstocks: Exploring the synthesis of this compound from renewable feedstocks, such as biomass-derived alcohols and amines, would significantly enhance its sustainability profile. researchgate.net
Green Chemistry Metrics for Synthesis Evaluation
| Green Chemistry Principle | Application to this compound Synthesis |
|---|---|
| Waste Prevention | Optimize reactions to minimize byproducts; utilize catalytic methods. |
| Atom Economy | Design synthetic routes that maximize the incorporation of reactant atoms into the product. |
| Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |
| Safer Solvents and Auxiliaries | Replace volatile organic solvents with water, ionic liquids, or supercritical fluids. mdpi.com |
| Design for Energy Efficiency | Employ microwave or ultrasonic irradiation to reduce reaction times and energy use. mdpi.com |
| Use of Renewable Feedstocks | Investigate synthesis from biomass-derived isobutanol and other precursors. researchgate.net |
Development of Advanced Analytical Probes for this compound Detection
The ability to detect and quantify this compound with high sensitivity and selectivity is crucial for its study and potential applications. Future research should focus on moving beyond traditional analytical methods to develop novel and advanced detection platforms.
Electrochemical Sensors: Chemically modified electrodes offer a promising avenue for the development of sensitive, selective, and low-cost sensors for this compound. nih.gov Research could focus on:
Nanomaterial-Based Sensors: Incorporating carbon nanomaterials (like graphene or carbon nanotubes) or metal nanoparticles (gold, silver) can significantly enhance the electrode's surface area and catalytic activity, leading to lower detection limits. mdpi.commdpi.com
Molecularly Imprinted Polymers (MIPs): Creating polymers with specific recognition sites for the target molecule can lead to highly selective sensors.
Spectroscopic Techniques:
Surface-Enhanced Raman Spectroscopy (SERS): This technique can provide ultra-sensitive detection, down to the single-molecule level, by adsorbing the analyte onto a nanostructured metal surface. mdpi.comrsc.org Developing SERS substrates with high affinity for this compound could enable its rapid and sensitive detection in complex matrices.
Fluorescence Probes: Designing fluorescent molecules that exhibit a change in their emission upon binding to this compound could form the basis of highly sensitive and specific optical sensors.
Advanced Chromatographic Methods: While established techniques like GC-MS and HPLC are reliable, they can be improved. encyclopedia.pubmdpi.com Future work could involve developing novel stationary phases with enhanced selectivity for carbamothioates or utilizing advanced mass spectrometry techniques for more detailed structural elucidation of the compound and its metabolites or degradation products.
Comparison of Potential Analytical Probes
| Analytical Technique | Principle | Potential Advantages for this compound Detection |
|---|---|---|
| Electrochemical Sensors | Measures changes in electrical properties upon analyte interaction. nih.gov | Portability, low cost, high sensitivity, real-time monitoring. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering from molecules adsorbed on nanostructured metal surfaces. rsc.org | Ultra-high sensitivity, provides structural fingerprinting. |
| Fluorescence Spectroscopy | Measures fluorescence emission from a probe that interacts with the analyte. | High sensitivity and selectivity, potential for bio-imaging. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation by chromatography followed by mass-based detection. mdpi.com | High selectivity and quantification accuracy, suitable for complex mixtures. |
Exploration of Novel Reactivity Patterns of this compound under Extreme Conditions
Investigating the behavior of this compound under non-standard, extreme conditions can unveil novel reactivity patterns and lead to the discovery of new synthetic transformations and materials.
High-Pressure Chemistry: Applying high pressure can significantly alter reaction rates and equilibria, sometimes leading to products that are not accessible under ambient conditions. Research could explore the effect of high pressure on the synthesis of this compound or its reactions, potentially leading to increased yields or novel molecular arrangements.
Thermochemical Behavior: A detailed study of the thermal decomposition of this compound is essential for understanding its stability and potential hazards. nih.gov Such studies, using techniques like thermogravimetric analysis (TGA) coupled with mass spectrometry (MS), can identify decomposition products and elucidate the breakdown mechanism. researchgate.net This information is critical for safe handling and for potential applications at elevated temperatures. Furthermore, high-temperature reactions could induce rearrangements, such as the Newman-Kwart rearrangement, which could transform the O-thiocarbamate into its S-thiocarbamate isomer, opening up new synthetic possibilities. wikipedia.org
Photochemistry: The response of this compound to ultraviolet or visible light is another area ripe for exploration. Photochemical reactions can generate highly reactive species like radicals, leading to unique bond formations and molecular structures that are difficult to achieve through thermal methods. acs.org
Supercritical Fluids: Using supercritical fluids (e.g., scCO2) as reaction media can offer unique advantages, such as enhanced solubility, high diffusivity, and tunable properties. Exploring the reactivity of this compound in these media could lead to cleaner reaction profiles and novel chemical transformations.
Interdisciplinary Research Opportunities for this compound Studies
The unique structural features of this compound, particularly the presence of sulfur, nitrogen, and oxygen atoms, make it a versatile candidate for a wide range of interdisciplinary applications.
Materials Science:
Corrosion Inhibition: The heteroatoms in the carbamothioate moiety can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. nih.govyoutube.com Research to evaluate the efficacy of this compound as a corrosion inhibitor for materials like mild steel in acidic environments could open up significant industrial applications. nih.gov
Nanomaterial Synthesis: The compound could act as a ligand or capping agent in the synthesis of metal or metal sulfide (B99878) nanoparticles. The sulfur atom can strongly bind to metal surfaces, allowing for control over the size, shape, and stability of the nanoparticles, which are of interest in catalysis, electronics, and sensing.
Medicinal Chemistry:
Metalloenzyme Inhibition: Many enzymes rely on a metal ion (often zinc) in their active site. The sulfur atom of the thiocarbamate group can act as a metal-binding pharmacophore, making this compound and its derivatives potential inhibitors for metalloenzymes implicated in various diseases. rsc.orgnih.gov
Drug Delivery: The compound could be explored as a building block for more complex molecules designed for targeted drug delivery, with the carbamothioate group potentially acting as a linker that can be cleaved under specific physiological conditions.
Agricultural Science: While avoiding direct dosage and administration studies, fundamental research into the interactions of this compound with biological systems relevant to agriculture could be pursued. This could include studies on its mode of action at a molecular level or its potential as a lead compound for the development of new agrochemicals with novel mechanisms.
Environmental Science: this compound can serve as a model compound for studying the environmental fate and degradation pathways of thiocarbamates. Understanding its transformation in soil and water under various conditions is crucial for assessing the environmental impact of this class of compounds.
Q & A
Q. What are the recommended methods for synthesizing and characterizing O-(2-methylpropyl) carbamothioate?
Synthesis typically involves the reaction of allyl isocyanate with 2-methylpropanethiol under controlled conditions. Characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify the presence of the allyl (-CH2CH=CH2) and isobutyl (-CH(CH3)2) groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Determine purity and molecular ion peaks (expected m/z: 173.28 for [M+H]<sup>+</sup>) .
- Refractive Index and Density : Validate physical properties (refractive index: 1.495; density: 0.983 g/cm³) using standardized protocols .
Q. How can researchers ensure accurate quantification of this compound in environmental samples?
Use High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm. Calibrate with a reference standard (CAS: 86329-09-1) and validate recovery rates in soil/water matrices via spike-and-recovery experiments (target LOD: <1 ppm) .
Q. What are the key physicochemical properties critical for experimental design?
- Boiling Point : 207.3°C at 760 mmHg (requires vacuum distillation for heat-sensitive reactions) .
- Hydrogen Bonding : One donor and two acceptor sites influence solubility (logP: 2.13) and reactivity in aqueous systems .
- Vapor Pressure : 33.5 Pa at 25°C (use fume hoods to prevent inhalation exposure) .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. ethyl substituents) alter the herbicidal activity of carbamothioates?
Comparative studies show that replacing the allyl group with ethyl (e.g., O-(2-methylpropyl) N-ethylcarbamothioate, CAS: 55860-53-2) reduces volatility (vapor pressure: 33.5 Pa vs. 1.3×10<sup>−2</sup> mmHg for butylate) but may decrease bioactivity due to steric hindrance . Use molecular docking simulations to assess binding affinity to acetolactate synthase (ALS), a target enzyme in weeds .
Q. What mechanisms explain contradictory degradation rates of carbamothioates in soil studies?
Degradation half-lives vary with microbial activity and prior herbicide exposure. For example:
- Butylate (S-ethyl bis(2-methylpropyl)carbamothioate) degrades faster in pre-exposed soils (t1/2: 13 days vs. 30 days in naïve soils) due to microbial adaptation .
- Glutathione Conjugation : Safeners like dichlormid enhance tolerance in crops by upregulating glutathione transferases, accelerating detoxification .
Q. How can researchers resolve discrepancies in reported water solubility values?
Solubility ranges from 37.72 mg/L (O-isobutyl ethylthiocarbamate) to 44 mg/L (butylate) due to:
- pH Dependency : Protonation of the carbamothioate group at pH <8.5 increases hydrophilicity .
- Experimental Methods : Shake-flask vs. column elution techniques yield variability. Standardize using OECD Guideline 105 .
Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., solubility), conduct meta-regression to identify variables like temperature or soil organic matter .
- Stereochemical Considerations : Use chiral chromatography to resolve enantiomers, as biological activity may differ between isomers .
- Toxicity Profiling : Apply OECD Test Guidelines 423 (acute oral toxicity) and 201 (algae growth inhibition) for ecotoxicological assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
